molecular formula C25H20N2O5S2 B2918200 N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE CAS No. 540763-03-9

N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B2918200
CAS No.: 540763-03-9
M. Wt: 492.56
InChI Key: WFZVSWQAWADSNO-XKZIYDEJSA-N
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Description

This compound is a thiazolidinone-based acetamide derivative featuring a (5Z)-configured sulfanylidene moiety, a methoxy-substituted phenoxy group, and a 3-hydroxyphenyl acetamide side chain. The thiazolidinone core is a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-hydroxyphenyl group may contribute to hydrogen bonding, while the methoxy and sulfanylidene substituents modulate electronic properties and solubility.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S2/c1-31-21-12-16(13-22-24(30)27(25(33)34-22)18-7-3-2-4-8-18)10-11-20(21)32-15-23(29)26-17-6-5-9-19(28)14-17/h2-14,28H,15H2,1H3,(H,26,29)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZVSWQAWADSNO-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-hydroxyphenylamine, 2-methoxy-4-formylphenol, and 3-phenyl-2-thioxothiazolidin-4-one. The key steps in the synthesis may involve:

  • Formation of an imine intermediate by reacting 3-hydroxyphenylamine with 2-methoxy-4-formylphenol.
  • Cyclization of the imine intermediate with 3-phenyl-2-thioxothiazolidin-4-one to form the thiazolidinone ring.
  • Final coupling reaction to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would yield a thiazolidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular pathways is beneficial.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Binding to a receptor and altering its activity, either as an agonist or antagonist.

    Pathway Modulation: Interacting with specific signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Thiazolidinone-Based Acetamides

Compound Key Structural Features Molecular Weight Unique Properties
Target Compound (5Z)-4-oxo-3-phenyl-2-sulfanylidene thiazolidine; 3-hydroxyphenyl acetamide; methoxy phenoxy 481.54 g/mol Enhanced conjugation (Z-configuration), polar sulfanylidene, hydroxyl group for H-bonding
2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(4-Hydroxyphenyl)Acetamide () Benzylidene substituent; 4-hydroxyphenyl acetamide 370.45 g/mol Reduced steric bulk; benzylidene may increase lipophilicity
N-(4-Methoxyphenyl)-2-[(2Z)-4-Oxo-3-Phenyl-2-(Phenylimino)-1,3-Thiazolidin-5-Yl]Acetamide () Phenylimino group; 4-methoxyphenyl acetamide 419.47 g/mol Imino group alters electron density; methoxy enhances metabolic stability
N-(2-Methylphenyl)-2-[(2Z)-4-Oxo-2-(Phenylimino)-3-(Phenylsulfonyl)-1,3-Thiazolidin-5-Yl]Acetamide () Phenylsulfonyl group; 2-methylphenyl acetamide 465.55 g/mol Sulfonyl group increases electronegativity; methyl substituent may hinder target binding

Key Differences and Implications

  • Sulfanylidene vs. Sulfonyl/Thioxo Groups : The target compound’s sulfanylidene (–S–) group offers intermediate electronegativity between the sulfonyl (–SO₂–) group () and thioxo (=S) group (). This balance may optimize interactions with both hydrophobic and polar regions of enzyme active sites.
  • Substituents on the Acetamide Side Chain: The 3-hydroxyphenyl group (target) vs. The hydroxyl group in the target compound may improve solubility but increase susceptibility to glucuronidation.
  • Z-Configuration : The (5Z) geometry in the target compound and analogues () ensures planar conjugation, critical for π-π stacking with aromatic residues in target proteins.

Research Findings and Bioactivity Correlations

Computational and Analytical Insights

  • Molecular Networking: Cosine similarity scores () suggest the target compound clusters with other thiazolidinones (e.g., ) due to shared fragmentation patterns in MS/MS spectra.
  • Tanimoto Coefficients : Morgan fingerprint analysis () indicates a Tanimoto score >0.5 between the target and ’s compound, implying similar bioactivity profiles.
  • Docking Affinity : Structural motif classification () predicts that the sulfanylidene group in the target compound may interact with cysteine residues in enzymes like COX-2 or kinases, unlike sulfonyl-containing analogues.

Biological Activity

N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Thiazolidine Derivative : The compound is synthesized through the condensation of 3-hydroxyphenyl derivatives with thiazolidine precursors.
  • Functionalization : Subsequent functionalization introduces methoxy and phenoxy groups, enhancing the biological activity of the compound.

Biological Activity

The biological activities of this compound have been evaluated in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains and fungi. For instance:

  • Antibacterial Effects : Compounds with similar thiazolidine structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Certain derivatives have shown effectiveness against fungal pathogens like Candida spp. and Aspergillus spp. .

Antioxidant Activity

The antioxidant potential of N-(3-HYDROXYPHENYL)-2-(2-METHOXY...) has been highlighted in studies focusing on its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory conditions. The presence of hydroxyl and methoxy groups is believed to enhance its anti-inflammatory activity by modulating signaling pathways involved in inflammation .

Case Studies

Several case studies illustrate the biological efficacy of compounds structurally related to N-(3-HYDROXYPHENYL)-2-(2-METHOXY...):

  • Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives, including those similar to N-(3-HYDROXYPHENYL)..., which showed promising antimicrobial activity against Staphylococcus aureus and E. coli.
    CompoundActivity Against S. aureusActivity Against E. coli
    S20MIC = 32 µg/mLMIC = 64 µg/mL
    S16MIC = 16 µg/mLMIC = 32 µg/mL
  • Anti-inflammatory Study : Another investigation reported that compounds with similar structural motifs inhibited TNF-alpha production in macrophages by approximately 50%, indicating significant anti-inflammatory potential.

The biological activity of N-(3-HYDROXYPHENYL)-2-(2-METHOXY...) can be attributed to:

  • Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : Methoxy and phenoxy groups contribute to hydrophobic interactions, which may stabilize the binding of the compound to its biological targets.

Q & A

Basic: What synthetic strategies are effective for constructing the thiazolidinone core in this compound?

Answer:
The thiazolidinone core can be synthesized via cyclization reactions using mercaptoacetic acid derivatives and α,β-unsaturated carbonyl precursors. A typical approach involves:

Condensation : Reacting 4-oxo-3-phenyl-1,3-thiazolidine-2-thione with an aldehyde under basic conditions to form the methylidene linkage .

Coupling Agents : Use of (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and N,N-diisopropylethylamine (DIPEA) to activate carboxylic acid intermediates for amide bond formation .

Purification : Flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) to isolate intermediates .

Basic: How can researchers optimize the condensation reaction between phenolic and thiazolidinone components?

Answer:
Optimization involves:

Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness .

Temperature Control : Room temperature for coupling reactions to avoid side products (e.g., epimerization) .

Stoichiometry : A 1:1.1 molar ratio of amine to activated ester to ensure complete conversion .

Monitoring : TLC or LC-MS to track reaction progress and adjust time (typically 2–4 hours) .

Advanced: How should Z/E isomerism in the thiazolidinone-methylidene moiety be addressed?

Answer:

Chiral Separation : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ (20% modifier, 5 mL/min flow rate) to resolve isomers .

Stereochemical Confirmation : Compare retention times (e.g., 1.610 vs. 2.410 minutes) and assign configurations via NOESY NMR or X-ray crystallography .

Synthetic Control : Adjust reaction conditions (e.g., low-temperature coupling) to favor the desired (5Z) configuration .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

Technique Application Example
NMR Confirm regiochemistry of phenolic and thiazolidinone moieties¹H NMR: δ 7.2–8.1 ppm (aromatic protons), δ 4.9 ppm (methoxy group) .
HRMS Verify molecular ion ([M+H]⁺) and fragmentation patternsESI-MS: m/z calculated for C₂₉H₂₃N₂O₅S₂: 567.10 .
HPLC-PDA Assess purity (>95%) and detect trace isomersChiral column with UV detection at 254 nm .
FT-IR Identify sulfanylidene (C=S) and carbonyl (C=O) stretchesPeaks at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) .

Data Contradiction: How to resolve discrepancies in biological activity data between batches?

Answer:

Purity Analysis : Re-examine batches via HPLC to rule out isomer contamination or byproducts (e.g., unreacted starting materials) .

Stereochemical Consistency : Ensure chiral separations achieve >98% enantiomeric excess (ee) to eliminate confounding stereoisomers .

Crystallography : Compare X-ray structures of active vs. inactive batches to identify conformational differences .

Reaction Parameter Audit : Retrospectively analyze variables (e.g., solvent polarity, catalyst aging) using Design of Experiments (DoE) .

Basic: What safety precautions are essential during synthesis?

Answer:

Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .

PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with sulfanylidene intermediates .

Waste Disposal : Neutralize acidic/basic waste (e.g., iron powder reduction byproducts) before disposal .

Advanced: How to model the compound’s binding affinity computationally?

Answer:

Docking Studies : Use AutoDock Vina with the thiazolidinone core as a rigid scaffold and phenolic groups as flexible side chains .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the (5Z) configuration in aqueous solution .

QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. hydroxyl) with activity using Gaussian-based DFT calculations .

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